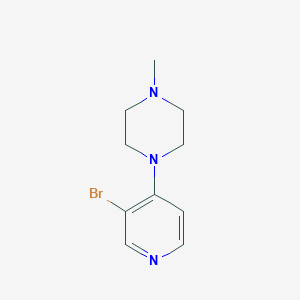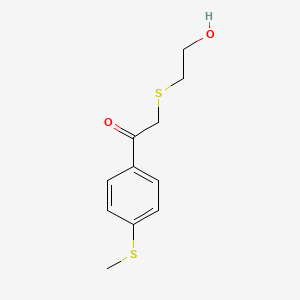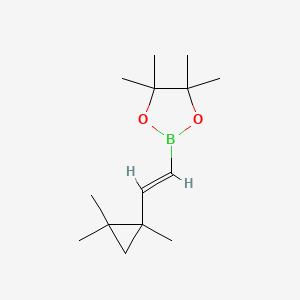
(E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound features a dioxaborolane ring, which is a common motif in boron chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of a vinyl boronic ester with a cyclopropyl derivative under specific conditions. The reaction may require a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar catalysts and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form boronic acids or other oxidized boron species.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The vinyl group can participate in substitution reactions, where the boron atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alkanes.
Substitution: Various substituted boron compounds.
科学研究应用
Chemistry
In organic synthesis, (E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane can be used as a building block for more complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions.
Biology
Medicine
Potential medicinal applications could include the development of boron-containing drugs, which are being investigated for their unique properties and potential therapeutic benefits.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and electronic components.
相似化合物的比较
Similar Compounds
Boronic Acids: Compounds with a boron atom bonded to two hydroxyl groups.
Boronic Esters: Compounds with a boron atom bonded to two alkoxy groups.
Dioxaborolanes: Compounds with a boron atom in a dioxaborolane ring structure.
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(2-(1,2,2-trimethylcyclopropyl)vinyl)-1,3,2-dioxaborolane is unique due to its specific vinyl and cyclopropyl substituents, which can impart distinct reactivity and properties compared to other organoboron compounds.
属性
分子式 |
C14H25BO2 |
|---|---|
分子量 |
236.16 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(E)-2-(1,2,2-trimethylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11(2)10-14(11,7)8-9-15-16-12(3,4)13(5,6)17-15/h8-9H,10H2,1-7H3/b9-8+ |
InChI 键 |
MLDILUJVQJMJLX-CMDGGOBGSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2(C)C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




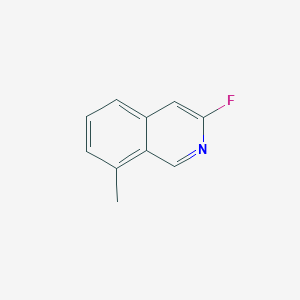


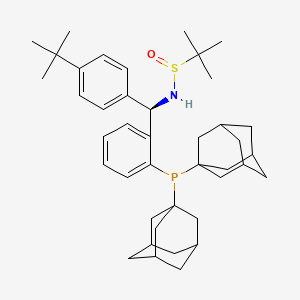
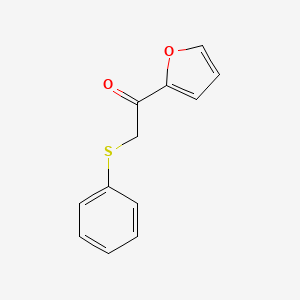
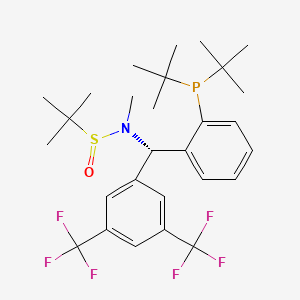
![5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13648899.png)

